
Ácido 5-fluoro-2-formilfenilborónico
Descripción general
Descripción
5-Fluoro-2-formylphenylboronic acid is a chemical compound with the molecular formula C7H6BFO3 . It is a type of boronic acid, which are compounds known for their significant importance in chemistry . The presence of an electron-withdrawing substituent in this compound results in a considerable rise in acidity compared to its analogues .
Synthesis Analysis
The synthesis of 5-Fluoro-2-formylphenylboronic acid involves several steps. The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity . The kinetics of the reaction is dependent on the substituents in the aromatic ring .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-formylphenylboronic acid is characterized by the presence of a boronic acid group and a formyl group attached to a phenyl ring, which also carries a fluorine atom . The presence of these groups and the electron-withdrawing nature of the fluorine atom contribute to the unique properties of this compound .
Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-2-formylphenylboronic acid are influenced by the presence of the formyl group and the boronic acid group. The formyl group increases the acidity of the compound, which can significantly affect its reactivity . In some solutions, the compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .
Physical and Chemical Properties Analysis
5-Fluoro-2-formylphenylboronic acid is a solid compound with a molecular weight of 167.93 . It has a density of 1.33±0.1 g/cm3 . The compound’s boiling point is predicted to be 360.2±52.0 °C .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El ácido 5-fluoro-2-formilfenilborónico y sus análogos han mostrado una prometedora actividad antimicrobiana. Por ejemplo, el ácido 5-trifluorometil-2-formilfenilborónico se ha sintetizado y estudiado por sus propiedades antimicrobianas . Ha mostrado una acción moderada contra Candida albicans, mayor actividad contra Aspergillus niger, Escherichia coli y Bacillus cereus . Se cree que el posible mecanismo de acción del compuesto es a través de la inhibición de la leucil-tRNA sintetasa (LeuRS) citoplasmática del microorganismo .
Acoplamiento de Suzuki-Miyaura
El ácido 5-fluoro-2-formilfenilborónico se puede utilizar como reactivo en el acoplamiento de Suzuki-Miyaura . Esta es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Los reactivos organoboro utilizados en este proceso son generalmente estables, se preparan fácilmente y son ambientalmente benignos .
Síntesis de células solares sensibilizadas por colorante estables
Este compuesto se puede utilizar como reactivo en la síntesis de células solares sensibilizadas por colorante estables . Las células solares sensibilizadas por colorante son un tipo de célula solar de película delgada que convierte la luz solar en electricidad.
Síntesis de moléculas biológicamente activas
El ácido 5-fluoro-2-formilfenilborónico se puede utilizar en la síntesis de moléculas biológicamente activas . Por ejemplo, se puede utilizar en heteroarilación para la síntesis de inhibidores de HIF-1 .
Preparación de ésteres de catecol de fenilborónico
Compuestos similares como el ácido 2-fluorofenilborónico se han utilizado en la preparación de ésteres de catecol de fenilborónico . Estos ésteres son prometedores receptores de aniones para electrolitos poliméricos
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-formylphenylboronic acid, particularly in its antimicrobial activity, is thought to involve the blocking of the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . This is similar to the mechanism of action of benzoxaboroles, a group of biologically active compounds .
Safety and Hazards
Direcciones Futuras
The unique properties of 5-Fluoro-2-formylphenylboronic acid, particularly its increased acidity due to the presence of the formyl group, make it a promising compound for further study . Its potential as an antibacterial agent has been confirmed, and there is interest in exploring its possible mechanisms of action .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-2-formylphenylboronic acid plays a significant role in biochemical reactions. The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . This property is crucial for its interactions with analytes or certain pathogen’s enzymes .
Cellular Effects
It was found that 2-fluoro-6-formylphenylboronic acid, a similar compound, exhibits strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2-formylphenylboronic acid is not well established. It is known that boronic acids and their derivatives can interact with biomolecules through covalent bonding .
Temporal Effects in Laboratory Settings
It is known that in some solutions, the compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .
Metabolic Pathways
The specific metabolic pathways that 5-Fluoro-2-formylphenylboronic acid is involved in are not well known. Boronic acids and their derivatives are known to participate in various biochemical reactions .
Propiedades
IUPAC Name |
(5-fluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYQNYPIYYNUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675314 | |
| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-30-2 | |
| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


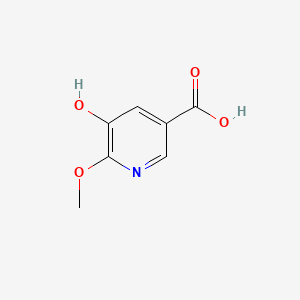
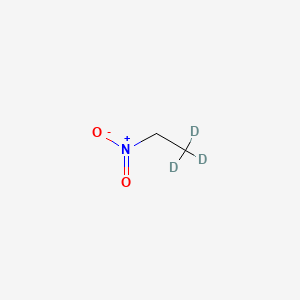
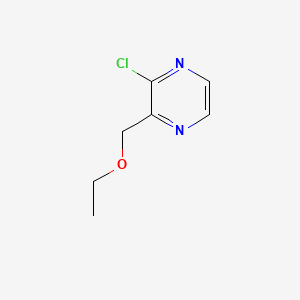

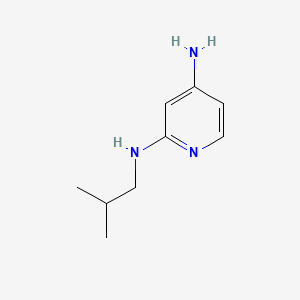

![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)
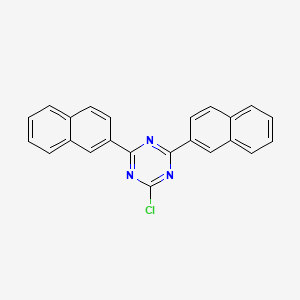

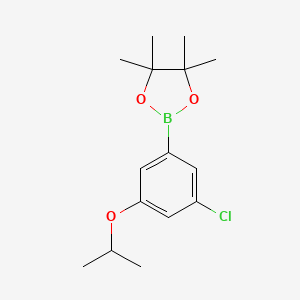
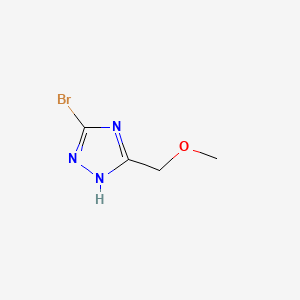
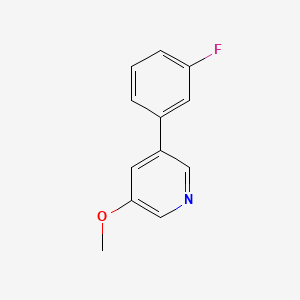

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)
